molecular formula C12H18OSi B14309142 Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane CAS No. 111351-14-5

Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane

Cat. No.: B14309142
CAS No.: 111351-14-5
M. Wt: 206.36 g/mol
InChI Key: VTUUICLHKKIMOW-UHFFFAOYSA-N
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Description

Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane is an organosilicon compound with the molecular formula C12H18OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a prop-1-en-1-yl group. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane typically involves the reaction of 3-(prop-1-en-1-yl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

3-(prop-1-en-1-yl)phenol+trimethylchlorosilaneThis compound+HCl\text{3-(prop-1-en-1-yl)phenol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 3-(prop-1-en-1-yl)phenol+trimethylchlorosilane→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.

    Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets. The phenoxy group provides additional functionality, enabling the compound to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.

    Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: A compound with similar structural features but different functional groups.

    1-(Trimethylsilyl)propyne: Another organosilicon compound used in various chemical syntheses.

Uniqueness

Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane is unique due to the presence of the prop-1-en-1-yl group attached to the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific functionalization is required.

Properties

CAS No.

111351-14-5

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

trimethyl-(3-prop-1-enylphenoxy)silane

InChI

InChI=1S/C12H18OSi/c1-5-7-11-8-6-9-12(10-11)13-14(2,3)4/h5-10H,1-4H3

InChI Key

VTUUICLHKKIMOW-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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